molecular formula C19H26O4 B159698 Cohulupone CAS No. 1891-34-5

Cohulupone

Cat. No.: B159698
CAS No.: 1891-34-5
M. Wt: 318.4 g/mol
InChI Key: HMEGPOIWNGKXBR-UHFFFAOYSA-N
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Description

Cohulupone is a chemical compound with the molecular formula C19H26O4. It is a type of hop bitter acid derived from the hop plant (Humulus lupulus L.), which is commonly used in the brewing industry to impart bitterness to beer. This compound is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cohulupone can be synthesized through the oxidation of colupulone in petroleum at 60°C. This process yields 5-hydroxy-5-isobutyryl-3,3-bis-(3-methylbut-2-enyl)-cyclopentane-1,2,4-trione, which is an intermediate in the formation of this compound . Another method involves the direct oxidation of lupulone and colupulone .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of hop bitter acids from hop cones, followed by purification processes to isolate this compound. The extraction is usually performed using solvents such as methanol, and the purification involves techniques like liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Cohulupone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Oxygen acts on colupulone in petroleum at 60°C to produce this compound.

    Reduction: Specific reducing agents can be used to convert this compound into other derivatives, although detailed conditions are less commonly documented.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Major Products: The major products formed from the oxidation of this compound include hulupinic acid and other derivatives .

Properties

IUPAC Name

3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-11(2)7-9-19(10-8-12(3)4)17(22)14(15(20)13(5)6)16(21)18(19)23/h7-8,13-14H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEGPOIWNGKXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338669
Record name 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891-34-5
Record name Cohulupone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1891-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-bis(3-methylbut-2-enyl)-5-(2-methylpropanoyl)cyclopentane-1,2,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cohulupone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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